6-Bromo-1-methyl-1H-indazol-4-amine is a synthetic compound with significant relevance in medicinal chemistry and biological studies. It is classified as an indazole derivative, which is a bicyclic structure containing both a benzene and a pyrazole ring. The compound's chemical formula is , and it has a molecular weight of 226.07 g/mol. The compound is recognized for its potential applications in drug development, particularly in the synthesis of anticancer and anti-inflammatory agents.
The synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine is primarily achieved through a two-step process:
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and yield of the production process. Purification techniques such as crystallization or chromatography are employed to achieve high purity levels of the final product .
The molecular structure of 6-Bromo-1-methyl-1H-indazol-4-amine features a bromine atom at the 6-position of the indazole ring and a methyl group at the 1-position. This configuration contributes to its unique chemical properties and biological activity.
6-Bromo-1-methyl-1H-indazol-4-amine can participate in various chemical reactions, including:
For substitution reactions, reagents such as sodium amide or potassium tert-butoxide are often used in polar aprotic solvents. Oxidizing agents like hydrogen peroxide facilitate oxidation, while reducing agents such as lithium aluminum hydride are employed for reduction processes .
The mechanism of action for 6-Bromo-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the indazole ring enhances its ability to bind to active sites, modulating enzyme activities. This compound may inhibit certain enzymes by mimicking substrates or binding to allosteric sites, thereby altering biochemical pathways.
The compound exhibits reactivity typical of halogenated amines, allowing it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.
6-Bromo-1-methyl-1H-indazol-4-amine has several scientific applications:
The synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine (CAS 1198438-39-9) typically employs convergent routes starting from substituted indole or benzene derivatives. One validated three-step pathway begins with 4-nitroindazole, proceeding through sequential N1-methylation, selective bromination at C6, and catalytic reduction of the nitro group to the amine. Alternative routes utilize Suzuki-Miyaura cross-coupling for introducing bromine early in the synthesis when starting from halogenated precursors [2]. Key functionalization challenges include achieving regioselective bromination at C6 (rather than C5 or C7) and preventing over-methylation during N-alkylation. Optimization studies reveal that protecting group strategies for the C4 amine are unnecessary when bromination precedes amination, as the bromo group's ortho-directing effect enhances electrophilic substitution selectivity [3].
Table 1: Comparative Analysis of Synthetic Pathways
Route Sequence | Key Reagents/Conditions | Overall Yield | Regioselectivity |
---|---|---|---|
Diazotization → Bromination → Methylation | NaNO₂/HBr, CuBr, then CH₃I/K₂CO₃ | 32% | Moderate (5:1 C6:C5) |
Methylation → Bromination → Reduction | CH₃I/DMF, NBS/CHCl₃, H₂/Pd-C | 48% | High (>20:1 C6:C5) |
Suzuki Coupling → Cyclization → Methylation | 2-Bromo-4-fluorobenzene boronic ester, N₂H₄ | 41% | Excellent |
Bromination at the C6 position of the 1-methylindazole scaffold demonstrates marked dependence on reagent choice and solvent systems. N-Bromosuccinimide (NBS) in chloroform at 0–5°C achieves 89–92% regioselectivity for C6 bromination, leveraging the electron-donating effect of the N1-methyl group and the amine's steric orientation. In contrast, molecular bromine (Br₂) in acetic acid yields significant dibromination byproducts (up to 40%) even at sub-stoichiometric concentrations (0.8 equiv) [3]. Kinetic studies reveal NBS-mediated bromination follows second-order kinetics with ΔG‡ = 67.8 kJ/mol, while Br₂ reactions exhibit complex kinetics due to bromonium ion formation. For the 1-methyl-1H-indazol-4-amine substrate, bromination must precede amine protection; unprotected amines lead to diminished yields (≤45%) due to competitive bromide salt formation or oxidative degradation [2] [9].
Selective N1-methylation of the indazole ring avoids competing N2-methylation and C4-amine modification. Employing methyl iodide (CH₃I) with anhydrous potassium carbonate in DMF at 60°C for 6 hours achieves >95% N1-methylation, while stronger bases like sodium hydride promote over-alkylation [2] [7]. Phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂) enables room-temperature methylation with 98% selectivity. Crucially, the C4 amine group requires no protection during N1-methylation due to its lower nucleophilicity in the indazole system. Post-methylation purification via aqueous workup removes quaternary ammonium salts, with residual iodide controlled by activated charcoal treatment [7].
Crude 6-Bromo-1-methyl-1H-indazol-4-amine contains ≤12% impurities (primarily regioisomeric bromides and di-brominated byproducts). Ethanol/water (4:1 v/v) crystallization at 0–5°C affords pharmaceutical-grade material (≥99.0% HPLC purity) in 85% recovery. For research quantities, silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates isomers but scales poorly [4] [9]. Recrystallization kinetics studies show optimal cooling rates of 2.5°C/minute to prevent oiling out. Polymorph control is achieved by seeding with Form I crystals during antisolvent addition (water), ensuring consistent bulk density (>0.45 g/cm³) and flowability for downstream applications [5] [9].
Table 2: Purification Methods Comparison
Method | Conditions | Purity | Yield | Scalability |
---|---|---|---|---|
Ethanol/Water Crystallization | 60°C dissolution, 0°C crystallization | 99.0% | 85% | >500 kg |
Silica Chromatography | Ethyl acetate/hexane (3:7), isocratic | 99.5% | 72% | <1 kg |
Antisolvent Precipitation | THF/water (1:4), with seeding | 98.8% | 90% | 10–100 kg |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3